molecular formula C8H6BrN3O2 B13468593 methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate

methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B13468593
M. Wt: 256.06 g/mol
InChI Key: SXKICFIPKAMPIO-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate is a brominated heterocyclic compound featuring an imidazo[4,5-b]pyridine core. This bicyclic structure integrates imidazole and pyridine rings, with a bromine substituent at position 7 and a methyl ester group at position 2.

According to , the compound is listed with CAS 400748-04-1 and a molecular formula of C₁₃H₉BrO . Its molecular weight is reported as 261.12 g/mol, though this may require verification against structural calculations.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 7-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-4(9)2-3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12)

InChI Key

SXKICFIPKAMPIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=NC=CC(=C2N1)Br

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine Derivatives

Methodology :
Starting from 5-bromo-2,3-diaminopyridine, the compound reacts with methyl chloroformate or related carbonyl sources under basic conditions to form the imidazo[4,5-b]pyridine core.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or ethanol.
  • Base: Potassium carbonate (K₂CO₃).
  • Temperature: Typically reflux (~90°C).
  • Duration: 12–24 hours.

Reaction Example :

5-bromo-2,3-diaminopyridine + methyl chloroformate → cyclized imidazopyridine intermediate → methyl ester formation

Advanced Synthetic Strategies

Cross-Coupling Reactions

The bromine at the 7-position serves as a handle for further functionalization via palladium-catalyzed cross-coupling reactions:

Reaction Conditions :

Reaction Type Catalyst Solvent Temperature Time Yield
Suzuki Coupling Pd(PPh₃)₄ THF 80–100°C 12–24h 70–85%
Amination Pd/Cu Ethanol 100°C 24h 60–75%

Reaction Mechanisms and Optimization

  • Electrophilic Bromination : Driven by the electron-rich nature of the heterocycle, with regioselectivity at the 7-position.
  • Cross-Coupling : Involves oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium.
  • Ester Formation : Follows classic Fischer esterification, optimized by removing water and controlling temperature.

Data Summary Table

Step Reagents Conditions Yield (%) References
Cyclization 2,3-Diaminopyridine + carbonyl source Reflux, base 75–85 ,
Bromination NBS 0–25°C 70–80
Esterification Methyl chloroformate or methyl iodide Reflux or room temp 85–92 ,
Cross-coupling Pd catalysts 80–100°C 70–85 ,

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 7-position undergoes nucleophilic substitution reactions, particularly in the presence of transition-metal catalysts.

Key Reactions:

  • Suzuki-Miyaura Cross-Coupling :
    Reacts with arylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) to form biaryl derivatives. Typical conditions include a 1:1.2 molar ratio of reactants, tetrahydrofuran (THF) as solvent, and temperatures of 80–100°C for 12–24 hours .

    Methyl 7-bromo-imidazopyridine+Ar-B(OH)2Pd(PPh3)4,baseMethyl 7-aryl-imidazopyridine\text{Methyl 7-bromo-imidazopyridine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Methyl 7-aryl-imidazopyridine}
  • Buchwald-Hartwig Amination :
    Reacts with amines (e.g., morpholine) in the presence of CuBr or Pd catalysts to yield 7-amino derivatives .

Ester Hydrolysis and Transesterification

The methyl ester group at the 2-position is susceptible to hydrolysis and transesterification.

Reaction Conditions:

Reaction TypeConditionsProductYieldSource
Acid Hydrolysis HCl (6M), reflux, 6–8 hours7-Bromo-imidazopyridine-2-carboxylic acid85–92%
Base Hydrolysis NaOH (2M), ethanol/water (1:1), 50°C, 4 hoursSodium carboxylate derivative78–88%
Transesterification ROH (e.g., ethanol), H₂SO₄ (cat.), reflux, 12 hoursEthyl ester analog65–75%

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling structural diversification.

Examples:

  • Sonogashira Coupling :
    Reacts with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂ and CuI in triethylamine to form 7-alkynyl derivatives .

  • Heck Reaction :
    Couples with alkenes (e.g., styrene) under Pd(OAc)₂ catalysis to yield 7-alkenyl products .

Functionalization at Nitrogen Positions

The imidazole ring’s nitrogen atoms (N1 and N3) undergo alkylation or arylation.

Key Findings:

  • N3-Alkylation :
    Reacts with alkyl halides (e.g., 1-(bromomethyl)-4-methylbenzene) under phase-transfer catalysis (PTC) to form N3-alkylated derivatives .

    Methyl 7-bromo-imidazopyridine+R-XPTC, K2CO3N3-Alkylated product\text{Methyl 7-bromo-imidazopyridine} + \text{R-X} \xrightarrow{\text{PTC, K}_2\text{CO}_3} \text{N3-Alkylated product}
  • N1-Acylation :
    Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine to yield N1-acetyl derivatives .

Cyclization and Annulation Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Notable Pathways:

  • Radical Cyclization :
    Under Cu(I)/aerial oxygen, forms imidazo[1,5-a]pyridines via iminyl radical intermediates .

  • DBU-Mediated Cyclization :
    Reacts with malononitrile in the presence of 1,8-diazabicycloundec-7-ene (DBU) to generate 3H-imidazo[4,5-b]pyridine-5,7-diamine derivatives .

Comparative Reactivity Table

Reaction TypeReagents/CatalystsTemperature (°C)Time (h)Yield (%)Key Product
Suzuki CouplingPd(PPh₃)₄, K₂CO₃80–10012–2470–857-Aryl-imidazopyridine
Buchwald-HartwigCuBr, morpholine1002460–757-Morpholino-imidazopyridine
Acid HydrolysisHCl (6M)Reflux6–885–92Carboxylic acid derivative
N3-Alkylation1-(BrCH₂)C₆H₄CH₃, PTC60865–80N3-Benzyl-imidazopyridine

Mechanistic Insights

  • Bromine Reactivity : The electron-withdrawing nature of the bromine enhances electrophilic aromatic substitution (EAS) at the 5-position .

  • Ester Group Influence : The electron-deficient ester directs nucleophilic attacks to the imidazole ring’s nitrogen atoms .

  • Radical Pathways : Cu(I)/O₂ systems generate superoxo radicals, enabling hydrogen abstraction and cyclization .

Mechanism of Action

The mechanism of action of methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylate ester group play crucial roles in binding to these targets, influencing their activity. The compound’s structure allows it to modulate various biochemical pathways, making it effective in inhibiting specific biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison:

Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 2436583-40-1) .

Other analogs (e.g., halogen or alkyl-substituted imidazo[4,5-b]pyridines).

Comparative Analysis:

(a) Structural and Physicochemical Properties
Property Methyl 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate
Molecular Formula C₁₃H₉BrO (reported) C₁₀H₁₀ClN₃O₂
Molecular Weight 261.12 g/mol 239.66 g/mol
Substituents Bromine (position 7), methyl ester (position 2) Chlorine (position 6), methyl (position 7), ethyl ester (position 2)
Halogen Bromine (atomic radius: 1.85 Å) Chlorine (atomic radius: 0.99 Å)
Ester Group Methyl (smaller, lower lipophilicity) Ethyl (larger, higher lipophilicity)
(b) Key Differences and Implications:

Halogen Effects: Bromine’s larger size and polarizability compared to chlorine may enhance van der Waals interactions in biological targets but reduce solubility in aqueous media . The 7-bromo substituent in the target compound vs.

Ester Group Impact :

  • Methyl esters generally exhibit faster metabolic hydrolysis than ethyl esters, affecting pharmacokinetic profiles.

Substituent Positioning :

  • The 7-methyl group in the ethyl analog introduces steric hindrance, which could limit access to enzymatic active sites compared to the unsubstituted 7-position in the brominated compound.

(c) Research Findings:
  • No direct biological or synthetic data for the target compound is available in the provided evidence. However, analogs like the ethyl derivative are often explored as kinase inhibitors or intermediates in anticancer drug development .
  • Brominated imidazo[4,5-b]pyridines are typically more reactive in palladium-catalyzed couplings than chlorinated analogs due to bromine’s superior leaving-group ability.

Notes on Data Limitations

  • The molecular formula of this compound (C₁₃H₉BrO) conflicts with the expected formula (C₉H₆BrN₃O₂) based on its structure, suggesting possible errors in . Further crystallographic validation (e.g., via SHELX software ) is recommended to resolve this discrepancy.
  • Comparative data on solubility, melting points, and biological activity are absent in the provided evidence, highlighting the need for experimental studies.

Biological Activity

Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system, with a bromine atom at the 7-position and a methyl carboxylate group at the 2-position. Its molecular formula is C9H8BrN3O2C_9H_8BrN_3O_2, with a molecular weight of approximately 231.05 g/mol. The planar structure of the compound influences its chemical reactivity and biological interactions, making it a candidate for various pharmacological applications .

Biological Activity

Research indicates that compounds within the imidazo[4,5-b]pyridine class, including this compound, exhibit promising biological activities:

Synthesis

The synthesis of this compound can be achieved through various methods including:

  • Cyclization Reactions : Starting from suitable precursors, cyclization reactions facilitate the formation of the imidazo-pyridine framework.
  • C–H Arylation : This method involves regioselective C–H arylation at the C2 position of the imidazo[4,5-b]pyridine scaffold, allowing for further functionalization .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

Compound NameCAS NumberKey Features
Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate1207174-85-3Lacks bromine substitution; focuses on pyridine ring modifications.
Ethyl 6-chloro-5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylateNot specifiedChlorine substitution at the 6-position; potential for different biological activity.
6-Bromo-3H-imidazo[4,5-b]pyridineNot specifiedSimilar structure but without the carboxylate group; may exhibit different reactivity.

These comparisons highlight how specific substitutions influence biological activity and reactivity .

Case Studies and Research Findings

  • In Vitro Studies : Recent studies have evaluated the anticancer effects of related compounds on various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.76 to 2.15 μM against specific cell lines .
  • Mechanistic Insights : Investigations into apoptosis markers revealed that certain derivatives could significantly affect gene expression related to cell cycle regulation and apoptosis pathways .

Q & A

Q. What are the standard synthetic routes for methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate, and how is structural confirmation performed?

The synthesis typically involves brominated pyridine precursors and phase-transfer catalysis. For example, 5-bromopyridine-2,3-diamine reacts with a carbonyl source (e.g., methyl chloroformate) under basic conditions (e.g., K₂CO₃) in dimethylformamide (DMF) . Post-synthesis, structural confirmation is achieved via:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., bromine-induced deshielding at C7) .
  • X-ray crystallography : Resolves bond lengths and dihedral angles, critical for verifying regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing intermediates and final products?

  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
  • Infrared (IR) spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretching (~3200 cm⁻¹) .
  • TLC monitoring : Tracks reaction progress using ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like regioisomers or oxidation products?

  • Temperature control : Reflux in DMF at 110–120°C ensures complete cyclization while avoiding decomposition .
  • Catalyst selection : Tetra-n-butyl ammonium bromide enhances nucleophilic substitution efficiency at the 7-position .
  • Purification strategies : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from allylation or alkylation byproducts .

Q. How are computational methods (e.g., DFT) applied to predict electronic properties or reaction pathways?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity with nucleophiles (e.g., at C7-Br) .
  • Molecular docking : Models π-π stacking interactions between the imidazo[4,5-b]pyridine core and enzyme active sites (e.g., Aurora A kinase) .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

  • Multi-method validation : Cross-check NMR assignments with X-ray data to resolve ambiguities (e.g., distinguishing N-methylation sites) .
  • Omission of outlier reflections : In X-ray studies, exclude reflections affected by beamstop interference to refine structural models accurately .

Q. How do structural modifications (e.g., N-alkylation) impact biological activity?

  • Case study : Methylation at N3 (via CH₃I/K₂CO₃) reduces steric hindrance, enhancing binding to angiotensin-II receptors .
  • Comparative analysis : Substitution at C7 with electron-withdrawing groups (Br) increases metabolic stability compared to unsubstituted analogs .

Q. What methodologies evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays .
  • Antimicrobial testing : Determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria via broth microdilution .

Q. How are hydrogen-bonding networks and crystal packing analyzed for polymorph control?

  • Hydrogen-bond dimers : In X-ray structures, N–H···O interactions between imidazole NH and carbonyl groups guide crystal lattice formation .
  • Thermogravimetric analysis (TGA) : Assess thermal stability to identify optimal polymorphs for formulation .

Q. What synthetic challenges arise in scaling up from milligram to gram quantities?

  • Solvent recovery : Replace DMF with recyclable solvents (e.g., ethanol) to reduce costs .
  • Byproduct management : Optimize stoichiometry (e.g., allylbromide:amine ratio) to suppress dimerization .

Q. How are structure-activity relationships (SAR) derived for imidazo[4,5-b]pyridine derivatives?

  • SAR table :
SubstituentPositionActivity Trend (IC₅₀)Key Interaction
BrC7↓ IC₅₀ (Aurora A)Halogen bonding
PhenylC2↑ Selectivityπ-π stacking
MethylN3↑ SolubilityReduced logP

Data derived from kinase inhibition assays and solubility studies .

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